6-(Pyrrolidin-1-yl)pyrimidine-4-thiol

Vue d'ensemble

Description

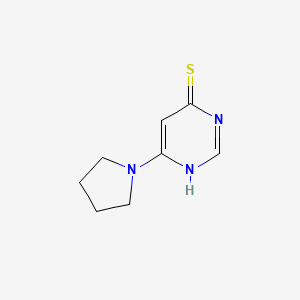

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group and a thione group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with thiourea under basic conditions to yield the desired thione compound . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a chemical compound featuring a pyrimidine ring that is substituted with a pyrrolidine moiety and a thiol group. This structure gives the compound distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Scientific Research Applications

This compound is a versatile building block in the synthesis of complex heterocyclic compounds, with ongoing research exploring its potential as a therapeutic agent in medicine and its applications in developing new materials for industry.

Chemistry

This compound serves as a building block in the synthesis of complex heterocyclic compounds.

Reactions :

- Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The pyrrolidine group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, often in the presence of a base like sodium hydride.

Medicine

This compound is being researched for its potential as a therapeutic agent against various diseases, including cancer and infectious diseases.

Biological Activity :

- Antibacterial Activity: Derivatives of pyrimidine compounds have demonstrated antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity: Related compounds have exhibited antifungal activity against various fungal strains, with MIC values indicating significant inhibition of fungal growth.

- Antiviral Activity: Analogs have shown substantial inhibition against viruses like Zika virus (ZIKV), with modifications in the substituents leading to enhanced antiviral efficacy.

Structure-Activity Relationship (SAR) :

- Variations in the substituents on the pyrimidine ring can significantly influence the biological activity against specific biological targets.

Industry

This compound can be used to develop new materials with specific electronic or optical properties.

Anti-inflammatory Applications of Pyrimidine Derivatives

Some pyrimidine derivatives have demonstrated anti-inflammatory activity .

- Certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing the COX-2 activity . For example, derivatives 5 and 6 displayed IC50 values against COX-2 inhibition of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, compared to celecoxib (IC50 = 0.04 ± 0.01 μmol) .

- Several substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives have exhibited anti-inflammatory effects similar to indomethacin in rat bioassays. The ED50 values of compounds 7–9 were calculated to be 11.60, 8.23, and 9.47 μM, respectively, compared to indomethacin (ED50 = 9.17 μM) . Moreover, these pyrimidine derivatives demonstrated stronger in vitro inhibitory effects versus COX-2 than COX-1 enzymes .

Mécanisme D'action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thione group can interact with metal ions or other electrophilic centers, while the pyrrolidine group can enhance binding affinity through hydrophobic interactions or hydrogen bonding .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolo[2,3-d]pyrimidine:

Pyrazine derivatives: These compounds share the pyrimidine core and have diverse applications in drug development and materials science.

Uniqueness

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is unique due to the presence of both a pyrrolidine group and a thione group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development.

Activité Biologique

6-(Pyrrolidin-1-yl)pyrimidine-4-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antibacterial, antifungal, and antiviral activities, as well as its structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a thiol group, which contribute to its reactivity and biological activity. The presence of the pyrrolidine ring is notable for enhancing the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising antibacterial properties. For instance, pyrimidine derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, compounds related to this compound have shown antifungal activity against various fungal strains. For example, certain pyrrolidine derivatives exhibited effective antifungal activity with MIC values indicating significant inhibition of fungal growth .

Antiviral Activity

The antiviral potential of compounds containing pyrimidine scaffolds has been explored in several studies. One notable finding is that certain analogs demonstrate substantial inhibition against viruses like Zika virus (ZIKV). The structure-activity relationship indicates that modifications in the substituents can lead to enhanced antiviral efficacy .

Table 2: Antiviral Activity Against ZIKV

| Compound | Inhibition (%) at 10 µM | Remarks |

|---|---|---|

| Compound 1 | 99.9 | High efficacy |

| This compound | TBD | Moderate efficacy |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of pyrimidine derivatives can be significantly influenced by the nature of substituents on the core structure. For instance, variations in the R groups attached to the pyrimidine ring can enhance or diminish the potency against specific biological targets .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in combating bacterial and viral infections:

- Antibacterial Efficacy : A study demonstrated that a derivative of this compound effectively inhibited the growth of multi-drug resistant S. aureus, showcasing its potential as a lead compound for antibiotic development .

- Antiviral Screening : In vitro assays revealed that certain analogs exhibited over 90% inhibition of ZIKV replication, indicating their promise as antiviral agents .

- Fungal Resistance : The compound was tested against various fungal strains, showing effectiveness comparable to established antifungal agents, thereby suggesting its utility in treating fungal infections .

Propriétés

IUPAC Name |

6-pyrrolidin-1-yl-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c12-8-5-7(9-6-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXONNHEKCTPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.